molecular formula C7H5BrFNO2 B2677896 3-Fluoro-2-nitrobenzyl bromide CAS No. 1104543-73-8

3-Fluoro-2-nitrobenzyl bromide

Cat. No.: B2677896
CAS No.: 1104543-73-8
M. Wt: 234.024
InChI Key: AVNVXKZYRKFTKK-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzyl bromide: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-2-nitrobenzyl bromide typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 3-fluorotoluene to produce 3-fluoro-2-nitrotoluene, followed by bromination at the benzylic position.

Industrial Production Methods:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-2-nitrobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3-Fluoro-2-nitrobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce fluorine and nitro groups into peptides, proteins, and nucleic acids, which can help in studying their structure and function .

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making it a useful reagent for nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the benzylic carbon, facilitating these reactions .

Molecular Targets and Pathways:

In biological systems, the compound can react with nucleophilic sites on biomolecules, such as the amino groups of proteins or the phosphate groups of nucleic acids. This can lead to the formation of covalent adducts, which can be used to study the function and interactions of these biomolecules .

Comparison with Similar Compounds

Uniqueness:

3-Fluoro-2-nitrobenzyl bromide is unique due to the combination of the electron-withdrawing nitro group and the reactive bromine atom at the benzylic position. This makes it a versatile reagent for various chemical transformations and a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNVXKZYRKFTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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